1-Aminopiperazine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67499-76-7 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
1-aminopiperazine-2,3-dione |
InChI |
InChI=1S/C4H7N3O2/c5-7-2-1-6-3(8)4(7)9/h1-2,5H2,(H,6,8) |
InChI Key |
ILVHRPSTCQMRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminopiperazine 2,3 Dione and Its Derivatives
Direct Synthesis Strategies for the 1-Aminopiperazine-2,3-dione Core
The direct synthesis of the this compound core presents a unique chemical challenge. While no single, established reaction pathway is widely documented, a plausible multi-step synthesis can be proposed based on fundamental organic chemistry principles and established methods for the formation of similar heterocyclic systems.
Established Reaction Pathways
A feasible synthetic route to this compound can be conceptualized through the cyclization of a linear precursor. A key strategy involves the formation of the piperazine-2,3-dione ring from an N-substituted ethylenediamine (B42938) derivative.
A proposed pathway could commence with the reaction of a protected hydrazine (B178648), such as tert-butyl carbazate (B1233558), with an activated oxalic acid derivative. This would be followed by the introduction of an aminoethyl group and subsequent cyclization. The final step would involve the deprotection of the N-amino group.
Proposed Synthetic Pathway:
Formation of an Activated Oxalylhydrazide: The synthesis could initiate with the reaction of tert-butyl carbazate with an oxalyl chloride monoester, such as ethyl chlorooxoacetate, to form a protected hydrazide precursor.
Coupling with a Protected Ethylenediamine: The resulting product can then be coupled with a protected ethylenediamine derivative, for instance, N-Boc-ethylenediamine, via an amide bond formation.
Intramolecular Cyclization: Deprotection of the Boc group on the ethylenediamine moiety would be followed by a base-catalyzed intramolecular cyclization, such as a Dieckmann-like condensation, to form the 1-(protected-amino)piperazine-2,3-dione ring.
Deprotection of the N-Amino Group: The final step would involve the removal of the protecting group from the N1-amino function, for example, using trifluoroacetic acid to cleave a Boc group, to yield the target compound, this compound.
This proposed pathway is built upon established reactions for the synthesis of piperazinones and other N-heterocycles. organic-chemistry.orgthieme-connect.com
Sustainable and Green Chemistry Approaches in Core Synthesis
In line with the principles of green chemistry, the synthesis of the this compound core can be optimized to minimize environmental impact. frontiersin.orgchemijournal.com Sustainable approaches focus on reducing the use of hazardous solvents, minimizing energy consumption, and improving atom economy. unigoa.ac.in
Several green chemistry techniques can be applied to the proposed synthesis:
Microwave-Assisted Synthesis: The intramolecular cyclization step could potentially be accelerated using microwave irradiation. This technique often leads to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. rasayanjournal.co.in
Solvent-Free Reactions: Where feasible, conducting reactions under solvent-free conditions, for example, using ball milling, can eliminate the environmental and health hazards associated with volatile organic solvents. unigoa.ac.intandfonline.com
Use of Greener Solvents: If solvents are necessary, the use of environmentally benign options such as water, ethanol, or ionic liquids is preferable to chlorinated hydrocarbons or other toxic solvents. frontiersin.org
Catalytic Approaches: Employing catalytic rather than stoichiometric amounts of reagents can reduce waste and improve the efficiency of the synthesis.
These green chemistry principles can be applied to various stages of the synthesis to create a more sustainable and environmentally friendly process for producing the this compound core. chemijournal.com
Synthesis of Substituted this compound Derivatives
The this compound scaffold provides multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. These modifications can be targeted at the exocyclic amino group or the piperazine-2,3-dione ring itself.
Derivatization at the Amino Group
The primary amino group at the N1 position is a key handle for introducing a wide range of functional groups through various well-established chemical transformations. These derivatizations can significantly alter the physicochemical and biological properties of the parent molecule.
Table 1: Common Derivatization Reactions at the N1-Amino Group
| Reaction Type | Reagent Class | Product |
|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | N-Amides |
| Sulfonylation | Sulfonyl chlorides | N-Sulfonamides |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines |
| Reductive Amination | Aldehydes, Ketones | Substituted Amines |
| Urea Formation | Isocyanates | Ureas |
These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, acyl, and sulfonyl groups, enabling the fine-tuning of the molecule's properties.
Modifications of the Piperazine-2,3-dione Ring System
The piperazine-2,3-dione ring itself can be modified to introduce further structural diversity. These modifications can be achieved by either functionalizing the existing ring or by building the ring from substituted precursors.
Table 2: Strategies for Modifying the Piperazine-2,3-dione Ring
| Modification Site | Strategy | Description |
|---|---|---|
| N4-Position | N-Alkylation/N-Arylation | The secondary amine at the N4 position can be reacted with electrophiles such as alkyl or aryl halides to introduce substituents. |
| C5/C6-Positions | Synthesis from Substituted Precursors | Introducing substituents at the C5 and C6 positions is best achieved by starting the synthesis with a substituted 1,2-diamine precursor. nih.gov |
The synthesis of substituted piperazine-2,5-diones has been reported through the condensation of various benzaldehydes, followed by hydrogenation to yield cis and trans isomers, a strategy that could be adapted for the 2,3-dione system. csu.edu.au
Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrimidine, Triazoles, Cinnoline)
Fusing or linking the this compound scaffold with other heterocyclic systems is a common strategy in drug discovery to create hybrid molecules with potentially enhanced biological activity. nih.govtandfonline.com The piperazine (B1678402) moiety often acts as a linker between two or more pharmacophores.
Pyrimidine Hybrids: The synthesis of piperazinyl-pyrimidine derivatives is typically achieved through nucleophilic aromatic substitution. nih.govnih.gov A halogenated pyrimidine, such as 2-chloropyrimidine, can be reacted with the N4-nitrogen of the this compound ring in the presence of a base. chemicalbook.comguidechem.com
Triazole Hybrids: The formation of triazole-piperazine hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.govtandfonline.comnih.gov A propargyl group can be introduced at the N4-position of the piperazine ring, which then reacts with an organic azide (B81097) to form the 1,2,3-triazole ring. rsc.org
Cinnoline (B1195905) Hybrids: The synthesis of 3-piperazinyl cinnolines can be achieved through the intramolecular cyclization of piperazinyl amidrazones, which are formed from the reaction of hydrazonoyl chlorides with an N-substituted piperazine. mdpi.comijper.orgresearchgate.net Alternatively, a nucleophilic substitution reaction between a halogenated cinnoline and the this compound can be envisioned. pnrjournal.comnih.gov
Table 3: Synthetic Approaches for Heterocyclic Hybrids
| Heterocycle | Key Reaction | Typical Conditions |
|---|---|---|
| Pyrimidine | Nucleophilic Aromatic Substitution | Halogenated pyrimidine, base (e.g., K2CO3), solvent (e.g., water, ethanol). nih.govchemicalbook.com |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | N4-propargyl piperazine, organic azide, copper catalyst (e.g., CuI). nih.govrsc.org |
Catalytic and Advanced Synthetic Approaches
The synthesis of this compound and its derivatives has been significantly advanced through the development of catalytic and other modern synthetic methodologies. These approaches offer improved efficiency, selectivity, and access to a diverse range of molecular structures, moving beyond classical synthetic routes. This section will detail the application of organocatalysis, transition metal-catalyzed reactions, multicomponent strategies, and stereoselective methods in the construction of these valuable heterocyclic scaffolds.
Organocatalysis in Aminopiperazine Derivative Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. mdpi.com This approach avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. mdpi.com In the context of piperazine-2,5-dione systems, which are structurally related to piperazine-2,3-diones, organocatalysis has proven effective, although transformations of this ring system can be challenging due to lower reactivity and greater steric bulk compared to simpler carbonyl compounds. nih.gov
One notable application involves the direct, organocatalytic coupling of substituted diketopiperazines with indoles. nih.gov This reaction, which forms a crucial indole–diketopiperazine linkage found in several fungal metabolites, can be achieved in good to excellent yields. nih.gov The process utilizes electrophilic indolenine intermediates generated under mild conditions, with quinine (B1679958) serving as an effective Lewis base catalyst. nih.gov
Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bond donor moiety (such as thiourea (B124793) or squaramide), are particularly effective in noncovalent organocatalysis. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile. While not yet explicitly reported for this compound, the principles of bifunctional organocatalysis, such as those used in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, could be adapted for the synthesis of chiral aminopiperazine derivatives. mdpi.comresearchgate.net For instance, a chiral organocatalyst could facilitate the enantioselective addition of a nucleophile to a suitable piperazine-2,3-dione precursor.
Table 1: Examples of Organocatalysts in Related Heterocyclic Synthesis
| Catalyst Type | Reaction | Relevance to Aminopiperazine-2,3-dione Synthesis |
| Quinine | Coupling of diketopiperazines and indoles | Demonstrates organocatalytic activation of the piperazinedione core. nih.gov |
| (S)-Quininamine-based bifunctional catalysts | Michael addition | Potential for asymmetric synthesis of substituted piperazine-2,3-diones. mdpi.comresearchgate.net |
| Cinchona alkaloid derivatives | Asymmetric isomerization | Could be applied to create chiral centers in piperazinedione precursors. researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for the synthesis of N-heterocycles. organic-chemistry.org
For the synthesis of arylpiperazines, a facile palladium-catalyzed methodology allows for the amination of electron-donating and sterically hindered aryl chlorides under aerobic conditions. organic-chemistry.org While this method is demonstrated for piperazine itself, it suggests a viable route for the introduction of aryl substituents onto the piperazine-2,3-dione scaffold.
Furthermore, palladium-catalyzed cyclization reactions offer a modular approach to highly substituted piperazines. organic-chemistry.org These reactions can couple a propargyl unit with various diamine components, affording products with high regio- and stereochemical control. organic-chemistry.org Adapting such a strategy to a precursor of this compound could provide a convergent and flexible synthetic route.
Copper-catalyzed reactions have also been instrumental in the synthesis of related N-heterocycles like imidazopyridines. beilstein-journals.orgresearchgate.net These reactions often proceed through multicomponent domino processes or intramolecular C-H amidation. beilstein-journals.orgnih.gov The principles of copper-catalyzed C-N bond formation could be applied to the cyclization step in the synthesis of the piperazine-2,3-dione ring. beilstein-journals.org
Table 2: Transition Metal-Catalyzed Reactions for N-Heterocycle Synthesis
| Metal Catalyst | Reaction Type | Substrates | Potential Application for Aminopiperazine-2,3-dione |
| Palladium(II) acetate | C-H activation/annulation | N-aryl-2-aminopyridines and alkynes | Synthesis of N-aryl piperazine-2,3-dione derivatives. nih.gov |
| Copper(I) iodide | Three-component domino reaction | Aldehydes, 2-aminopyridines, terminal alkynes | Construction of the piperazine-2,3-dione ring from acyclic precursors. beilstein-journals.orgnih.gov |
| Ruthenium(II) complex | Diol-diamine coupling | Diols and diamines | A potential route for the formation of the piperazine ring. organic-chemistry.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, have been successfully employed for the one-pot synthesis of 2,5-diketopiperazines (2,5-DKPs). mdpi.comresearchgate.net These reactions can be followed by post-transformation steps, such as click reactions, to further elaborate the molecular structure. mdpi.comresearchgate.net A similar strategy could be envisioned for the synthesis of 1-aminopiperazine-2,3-diones, where a suitable N-amino-α-amino acid derivative could serve as one of the components.
The Povarov reaction, another type of MCR, is useful for the synthesis of tetrahydroquinoline derivatives and could potentially be adapted for the synthesis of fused piperazine systems. nih.gov Additionally, pseudo five-component reactions have been developed for the synthesis of substituted piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates, showcasing the power of MCRs in constructing six-membered nitrogen heterocycles. researchgate.net
A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been reported for the synthesis of functionalized pyrroles. mdpi.com The principles of this reaction, which proceeds with high atom efficiency, could inspire the development of novel MCRs for the construction of the this compound scaffold.
Table 3: Multicomponent Reactions in Heterocyclic Synthesis
| Reaction Name | Components | Product Type | Relevance to Aminopiperazine-2,3-dione Synthesis |
| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-acylamino carboxamide | Potential for assembling the backbone of piperazine-2,3-dione precursors. mdpi.comresearchgate.net |
| Povarov Reaction | Aniline, aldehyde, dienophile | Tetrahydroquinoline | Could be adapted for fused piperazine-2,3-dione systems. nih.gov |
| Pseudo five-component reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | Substituted piperidines | Demonstrates MCR feasibility for six-membered N-heterocycles. researchgate.net |
Stereoselective Synthesis of Enantiopure Aminopiperazine-2,3-diones
The stereochemical configuration of piperidine (B6355638) and piperazine derivatives is often crucial for their biological activity. google.com Consequently, the development of stereoselective synthetic methods is of paramount importance. While methods for the asymmetric preparation of piperazine precursors were historically limited, significant progress has been made. nih.govcaltech.edu
One of the most direct routes to chiral piperazines is through the reduction of the corresponding chiral keto- or diketopiperazine. nih.govcaltech.edu This highlights the importance of developing methods for the enantioselective synthesis of piperazin-2-one (B30754) and piperazine-2,3-dione scaffolds.
A significant breakthrough has been the development of the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. nih.govcaltech.edu This method utilizes a palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edu The use of palladium catalysts derived from Pd2(pmdba)3 and electron-deficient PHOX ligands delivers the desired products in good to excellent yields and enantioselectivities. nih.govcaltech.edu This methodology could be extended to the synthesis of chiral this compound derivatives by employing suitably protected hydrazine-containing starting materials.
Other common methods for the asymmetric preparation of substituted piperazines that could be adapted include enantioselective hydrogenation, enzyme-mediated chiral resolution, and synthesis from amino acids or other components of the chiral pool. nih.gov The synthesis of enantiopure building blocks, such as pyrrolizidinone amino acids, also provides a foundation for the construction of conformationally rigid dipeptide surrogates, a principle that can be applied to the design of stereochemically defined piperazine-2,3-diones. nih.gov
Table 4: Approaches to Stereoselective Piperazine Derivative Synthesis
| Method | Catalyst/Reagent | Key Feature | Applicability to Aminopiperazine-2,3-diones |
| Asymmetric Decarboxylative Allylic Alkylation | Palladium with PHOX ligands | Catalytic, enantioselective formation of α-tertiary centers. nih.govcaltech.edu | Direct enantioselective synthesis of chiral piperazine-2,3-dione precursors. |
| Enantioselective Hydrogenation | Chiral metal catalysts | Reduction of a prochiral precursor to a chiral product. nih.gov | Stereoselective reduction of a piperazine-2,3-dione precursor. |
| Enzyme-Mediated Resolution | Lipases, proteases | Kinetic resolution of a racemic mixture. nih.gov | Separation of enantiomers of a racemic this compound derivative. |
| Synthesis from Chiral Pool | Amino acids | Incorporation of pre-existing stereocenters. nih.gov | Construction of the piperazine-2,3-dione ring from chiral amino acid derivatives. |
Advanced Structural Characterization and Elucidation of 1 Aminopiperazine 2,3 Dione Systems
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic properties of 1-aminopiperazine-2,3-dione systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Analysis of related piperazine (B1678402) and piperazinedione compounds reveals that these systems often exhibit complex NMR spectra due to conformational isomerism and restricted rotation around the N-C(O) amide bonds. semanticscholar.orgresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons. The primary amine (-NH₂) protons and the secondary amine (N-H) proton of the ring would typically appear as broad signals that are exchangeable with D₂O. The methylene (B1212753) protons (at C5 and C6) would likely present as complex multiplets due to the rigid, non-planar nature of the ring and spin-spin coupling. In many N-acyl piperazine systems, temperature-dependent NMR studies show coalescence of broadened signals at higher temperatures, indicating the presence of slowly interconverting conformers at room temperature. semanticscholar.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides key information about the carbon skeleton. Two distinct signals are expected in the downfield region (160-180 ppm) for the two non-equivalent carbonyl carbons (C2 and C3). ucalgary.ca Signals for the two methylene carbons (C5 and C6) would appear in the aliphatic region, typically between 40-60 ppm. lew.ro The specific chemical shifts are sensitive to the ring conformation and substituent effects.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Ring N-H | 5.0 - 8.0 | Typically broad, D₂O exchangeable |
| ¹H | -NH₂ | Variable, broad | Position and intensity are solvent-dependent; D₂O exchangeable |
| ¹H | Ring -CH₂- (C5, C6) | 3.0 - 4.5 | Complex multiplets due to diastereotopicity and coupling |
| ¹³C | C=O (Amide) | 160 - 180 | Two distinct signals expected for C2 and C3 |
| ¹³C | Ring -CH₂- (C5, C6) | 40 - 60 | Chemical shifts are influenced by ring conformation |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. nih.govnih.gov
Key expected vibrational modes include:
N-H Stretching: The primary amino group (-NH₂) is expected to show two bands, corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region. The secondary amine (N-H) in the ring will show a distinct stretching band around 3100-3300 cm⁻¹. dergipark.org.trscispace.com
C=O Stretching: As a cyclic dione (B5365651), the molecule is expected to exhibit two strong and characteristic carbonyl (C=O) stretching bands (Amide I bands) in the region of 1650-1750 cm⁻¹. The exact positions can provide clues about hydrogen bonding and ring strain.
N-H Bending: The N-H bending vibrations (Amide II bands) for the ring amide and the amino group are expected to appear in the 1550-1650 cm⁻¹ range.
C-N Stretching: C-N stretching vibrations typically occur in the 1200-1400 cm⁻¹ fingerprint region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymm. & symm.) | -NH₂ | 3300 - 3500 |
| N-H Stretch | Ring N-H | 3100 - 3300 |
| C=O Stretch (Amide I) | -C(O)-N(H)-C(O)- | 1650 - 1750 (two bands) |
| N-H Bend (Amide II) | N-H | 1550 - 1650 |
| C-H Stretch | -CH₂- | 2850 - 3000 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.com For this compound, HRMS would be used to confirm its elemental composition of C₄H₇N₃O₂.
Soft ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically employed for polar molecules like this. These methods usually generate a prominent protonated molecular ion peak ([M+H]⁺), which allows for straightforward molecular weight determination. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure, with expected losses of small neutral molecules such as CO, NH₃, and fragmentation of the piperazine ring.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₇N₃O₂ |
| Molar Mass | 129.12 g/mol |
| Theoretical [M+H]⁺ (Monoisotopic) | 130.06110 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Saturated cyclic diamides without extensive conjugation, such as this compound, are not expected to show strong absorption in the standard UV-Vis range (200-800 nm). The primary electronic transitions for the amide chromophores are the n → π* and π → π* transitions. researchgate.netacs.org The n → π* transition for an isolated amide group typically occurs at a lower wavelength, around 210-220 nm, and is of weak intensity. ucalgary.ca The more intense π → π* transition occurs in the far-UV region, below 200 nm. nih.gov The presence of two adjacent carbonyls may cause slight shifts in these absorption maxima.
The parent this compound molecule is achiral. However, substitution on the carbon backbone (at C5 or C6) can introduce chirality. For such chiral derivatives, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration. rsc.org ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of chiral this compound systems can be unambiguously determined. arxiv.org
Diffraction-Based Structural Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids. researchgate.net An XRD analysis of this compound would yield a precise three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsion angles. researchgate.net
Key structural insights from XRD would include:
Ring Conformation: Determining the precise conformation of the six-membered ring (e.g., chair, boat, twist-boat, or planar). Studies on related piperazine-2,5-diones have shown the ring to be nearly planar or adopt a slight boat conformation. chemrxiv.org
Molecular Geometry: Precise measurement of all bond lengths (e.g., C=O, C-N, N-N, C-C) and angles.
Intermolecular Interactions: Revealing the crystal packing and identifying intermolecular hydrogen bonding networks involving the N-H and C=O groups, which dictate the solid-state architecture.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, offering an unambiguous structural elucidation.
As of the current literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available in the public domain. The successful application of this technique would first require the synthesis and growth of high-quality single crystals of the compound, a process that can be challenging.
Should such crystals be obtained, the analysis would yield a detailed crystallographic information file (CIF), providing the foundational data for the table below.
Interactive Data Table: Crystallographic Data for this compound No published data available at the time of this review.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇N₃O₂ |
| Formula Weight | 129.12 g/mol |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
X-ray Powder Diffraction (XRPD) for Bulk Materials
X-ray Powder Diffraction (XRPD) is a vital analytical technique for the characterization of bulk crystalline materials. It is instrumental for phase identification, assessing material purity, and determining the degree of crystallinity. An XRPD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
Detailed research findings from an XRPD analysis of this compound are not currently available in peer-reviewed literature. Such an analysis would be critical to confirm the phase purity of a synthesized bulk sample and to establish a reference pattern for future studies. The resulting data would allow for the identification of characteristic peaks corresponding to specific lattice planes, confirming the structural integrity of the bulk material.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a compound. For an organic molecule like this compound (C₄H₇N₃O₂), this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen (O) percentage is commonly determined by difference. This analysis provides a crucial verification of a compound's empirical formula following its synthesis.
The theoretical elemental composition can be calculated from the molecular formula. However, experimentally determined values for this compound have not been published. The comparison between theoretical and experimental values is essential to confirm the purity and identity of a synthesized sample.
Interactive Data Table: Elemental Composition of this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 37.21 | Not Reported |
| Hydrogen (H) | 5.46 | Not Reported |
| Nitrogen (N) | 32.54 | Not Reported |
Reactivity and Reaction Mechanisms of 1 Aminopiperazine 2,3 Dione
Nucleophilic and Electrophilic Pathways of the Aminopiperazine Moiety
The aminopiperazine core of the molecule contains three nitrogen atoms, each contributing to its nucleophilic character. These include the two secondary amine-like nitrogens within the piperazine (B1678402) ring (N1 and N4) and the primary exocyclic amino group attached to N1.
Nucleophilic Pathways: The primary amino group (-NH2) is expected to be a particularly strong nucleophile. Its reactivity is enhanced by the "alpha effect," a phenomenon observed in nucleophiles like hydrazine (B178648) (H₂N-NH₂) where an adjacent atom with a lone pair of electrons (the N1 ring nitrogen) increases nucleophilicity. nih.govacs.org This makes the exocyclic nitrogen the most probable site for reactions with electrophiles. nih.gov
Common nucleophilic reactions involving the aminopiperazine moiety include:
Acylation and Alkylation: The nitrogen atoms can react with acyl halides, anhydrides, and alkyl halides to form N-acyl and N-alkyl derivatives.
Hydrazone Formation: The primary amino group can react with aldehydes and ketones in a nucleophilic addition reaction to form hydrazones. This reaction is a cornerstone of hydrazine chemistry and is fundamental to transformations like the Wolff–Kishner reduction. pressbooks.publibretexts.orglibretexts.org
Michael Addition: The nucleophilic nitrogens can participate in Michael additions to α,β-unsaturated carbonyl compounds.
The relative nucleophilicity of the nitrogen atoms generally follows the order: exocyclic -NH₂ > ring nitrogens. The ring nitrogens, being part of amide-like structures, exhibit reduced nucleophilicity compared to typical secondary amines.
Electrophilic Pathways: While the aminopiperazine moiety is predominantly nucleophilic, electrophilic reactions can occur under specific conditions. Direct C-H functionalization of piperazine rings, often proceeding through lithiation or photoredox catalysis, allows for the introduction of substituents at the carbon atoms adjacent to the nitrogen. nih.govmdpi.comacs.orgnih.gov For 1-aminopiperazine-2,3-dione, the carbons at positions 5 and 6 could potentially be functionalized through such methods, although the presence of the dione (B5365651) functionality would significantly influence the reaction's feasibility and outcome.
Reactivity of the Dione Functionality
The 1,2-dione (or α-diketone) embedded in the piperazine ring is a key driver of the molecule's reactivity. This functionality is known for its susceptibility to nucleophilic attack and its participation in various cycloaddition and rearrangement reactions.
Key Reactions of the Dione Moiety:
Nucleophilic Addition: The carbonyl carbons are electrophilic and readily attacked by nucleophiles. This can lead to the formation of cyanohydrins, hemiacetals, and other addition products.
Condensation Reactions: The dione can condense with o-phenylenediamines to form quinoxaline (B1680401) derivatives, a common test for α-diketones.
Paternò–Büchi Reaction: As a dicarbonyl compound, it is a prime candidate for the Paternò–Büchi reaction. This [2+2] photocycloaddition involves the reaction of an electronically excited carbonyl group with a ground-state alkene to form a four-membered oxetane (B1205548) ring. wikipedia.orgyoutube.comcambridgescholars.comresearchgate.net This reaction provides a pathway to complex spirocyclic structures.
Table 1: Potential Reactions of the Dione Functionality in this compound
| Reaction Type | Reagent/Condition | Expected Product |
|---|---|---|
| Condensation | o-Phenylenediamine | Fused quinoxaline derivative |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Piperazine-2,3-diol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene-substituted piperazinone |
| Paternò–Büchi | Alkene (e.g., 2-methyl-2-butene), UV light | Spiro-oxetane derivative |
Ring-Opening and Ring-Contraction/Expansion Reactions
The structural integrity of the piperazine-2,3-dione ring is not absolute and can be compromised under certain reaction conditions, leading to skeletal rearrangements.
Ring-Opening Reactions: The molecule contains two amide bonds within the ring structure. These bonds are susceptible to hydrolysis under either acidic or basic conditions, which would cleave the ring to form an acyclic derivative. nih.gov The ring-opening polymerization (ROP) of cyclic amides (lactams) is a well-established process, and similar mechanisms could potentially lead to the polymerization of this compound under specific catalytic conditions. researchgate.netsemanticscholar.orgresearchgate.netnih.gov Photooxidation has also been shown to induce ring-opening in piperidine (B6355638) derivatives, suggesting a possible pathway for this molecule as well. researchgate.net
Ring-Contraction Reactions: Photochemical methods, such as the Norrish type II reaction, have been successfully employed for the ring contraction of saturated heterocycles like piperidines. nih.gov This process typically involves intramolecular hydrogen atom transfer followed by bond cleavage and reformation, potentially converting the six-membered piperazine ring into a five-membered pyrrolidine (B122466) or imidazolidine (B613845) derivative.
Ring-Expansion Reactions: While less common, ring expansions of saturated nitrogen heterocycles can be achieved through various synthetic strategies. wikipedia.orgresearchgate.net These often involve the insertion of a carbon or heteroatom into the ring. For instance, reactions involving N-heterocyclic carbenes (NHCs) have demonstrated ring expansion through the insertion of silylene or borane (B79455) moieties into C-N bonds. uni-wuerzburg.de Computational studies have also explored the ring expansion of N-heterocycles via the capture of acid gases like CO₂ or SO₂. acs.orgnih.gov
Formation and Stability of Coordination Complexes with Metal Centers
This compound is an excellent candidate as a multidentate ligand in coordination chemistry. rsc.orgnih.gov It possesses multiple potential donor sites: the two carbonyl oxygens, the two ring nitrogens, and the two nitrogens of the exocyclic amino group. This array of donor atoms allows it to bind to a single metal ion through multiple points, a process known as chelation. britannica.comstudy.comyoutube.comwikipedia.org
The formation of stable five- or six-membered chelate rings is a significant driving force for complex formation. study.comwikipedia.org this compound can act as a bidentate, tridentate, or even tetradentate ligand depending on the metal ion and reaction conditions.
Coordination Modes and Stability:
Potential Donor Atoms: O (carbonyl), N (ring), N (exocyclic amine).
Chelation: The arrangement of donor atoms allows for the formation of stable chelate rings with metal ions. For example, coordination involving the exocyclic amino group and the adjacent carbonyl oxygen would form a stable five-membered ring.
Metal Ion Preference: The ligand contains both "hard" oxygen donors and "borderline" nitrogen donors. This allows it to coordinate with a wide variety of metal ions, including first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II). rsc.org
Stability: The stability of the resulting metal complexes is quantified by their stability constants (log β). nih.govrsc.org For transition metal complexes with nitrogen- and oxygen-containing ligands, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govresearchgate.net Piperazine-containing macrocycles have shown particularly high selectivity for copper(II). nih.gov
Table 2: Predicted Coordination Properties of this compound as a Ligand
| Property | Description |
|---|---|
| Potential Denticity | Bidentate (N,O), Tridentate (N,N,O), Tetradentate (N,N,O,O) |
| Common Metal Ions | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II) nih.govacs.orgmonash.eduresearchgate.net |
| Expected Stability Trend | Follows the Irving-Williams series, with potentially high stability for Cu(II) complexes. nih.govresearchgate.net |
| Potential Geometries | Octahedral, Square Planar, Tetrahedral, dependent on the metal ion and coordination number. |
Computational and Theoretical Studies of 1 Aminopiperazine 2,3 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Optimization)
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic energy of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.govmdpi.com
For 1-aminopiperazine-2,3-dione, DFT calculations would be employed to determine its most stable three-dimensional geometry. mdpi.com This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, predicting key structural parameters. researchgate.net These parameters can include bond lengths, bond angles, and dihedral angles. Furthermore, DFT can elucidate various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. mdpi.comsuperfri.org This information is critical for understanding the molecule's reactivity, stability, and potential sites for chemical reactions. mdpi.com
Illustrative Data from a Hypothetical DFT Optimization:
| Parameter | Predicted Value (B3LYP/6-31G*) |
| Total Energy | -568.9 Hartree |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| Energy Gap (HOMO-LUMO) | 5.7 eV |
| Dipole Moment | 3.2 Debye |
| Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, revealing how a molecule like this compound would behave in a biological environment, such as in aqueous solution. uib.no
These simulations can reveal information about the molecule's flexibility, conformational changes, and interactions with solvent molecules. nih.gov For instance, an MD simulation could track the movement of the aminopiperazine ring, the rotation of the amino group, and the formation of hydrogen bonds with surrounding water molecules. uib.no This provides insight into the molecule's solvation properties and its dynamic stability, which are crucial for understanding its behavior in biological systems. nih.gov
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netmdpi.com For a cyclic system like this compound, the piperazine (B1678402) ring can adopt various conformations, such as chair, boat, or twist-boat forms. rsc.org
Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies. This information is often visualized on a Potential Energy Surface (PES), which maps the potential energy of the molecule as a function of its geometric coordinates, such as dihedral angles. nih.gov The PES reveals the low-energy conformations (valleys) and the energy barriers to interconversion between them (saddle points). Understanding the preferred conformations and the flexibility of the molecule is essential for predicting its biological activity, as the shape of a molecule often dictates its ability to interact with biological targets. researchgate.net
Example of a Hypothetical Conformational Energy Profile:
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| Chair 1 (Equatorial NH2) | 55.2° | 0.0 |
| Chair 2 (Axial NH2) | -54.8° | 1.5 |
| Twist-Boat | 30.1° | 5.8 |
| Note: This table is for illustrative purposes to show the type of data generated from conformational analysis. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. escholarship.orgnih.gov By mapping the reaction pathway from reactants to products, these methods can identify transition states and intermediate structures. researchgate.net For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
Using techniques like DFT, researchers can calculate the activation energies for different potential reaction steps, allowing them to determine the most likely mechanism. researchgate.net This involves locating the transition state structure on the potential energy surface and calculating the energy barrier that must be overcome for the reaction to proceed. Such studies provide a detailed, step-by-step understanding of how chemical transformations involving the molecule occur, which is fundamental for optimizing synthetic routes or predicting metabolic fate. nih.gov
In Silico Ligand-Protein Interaction Studies (e.g., Molecular Docking for Binding Affinity)
In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. nih.govnih.gov Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. nih.govresearchgate.netugm.ac.id
This technique can identify the most probable binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.comresearchgate.net The results of docking studies, often expressed as a binding energy or docking score, help to prioritize compounds for further experimental testing and can guide the design of new molecules with improved affinity and selectivity for a specific target. biointerfaceresearch.commdpi.com
Hypothetical Molecular Docking Results:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.2 | ASP-184, LYS-72, LEU-130 |
| Protease B | -7.5 | GLY-143, SER-195 |
| Receptor C | -6.9 | TYR-100, PHE-258 |
| Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies. |
Advanced Analytical Methodologies for 1 Aminopiperazine 2,3 Dione
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC)
Specific HPLC methods for the separation and detection of 1-Aminopiperazine-2,3-dione have not been documented in scientific literature. While general HPLC methods exist for other piperazine (B1678402) compounds, these conditions cannot be accurately extrapolated to the target compound.
Thin-Layer Chromatography (TLC)
There are no published TLC methods detailing the stationary phase, mobile phase, or visualization techniques specifically for this compound.
Gas Chromatography (GC)
Information regarding the analysis of this compound by Gas Chromatography, including column types, temperature programming, and detection methods, is not available.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
No TGA data has been published for this compound. Consequently, its thermal stability and decomposition pathways have not been characterized.
Advanced Spectrometric Methods for Quantification
Specific spectrometric methods, such as mass spectrometry, for the quantification of this compound have not been described in the available literature.
Electrochemical Analytical Techniques
There is no information available on the use of electrochemical techniques for the analysis or detection of this compound.
Non Clinical Applications of 1 Aminopiperazine 2,3 Dione and Its Derivatives in Chemical Research
Building Blocks for Complex Heterocyclic Structures
The 1-Aminopiperazine-2,3-dione core serves as a valuable scaffold for the synthesis of a variety of complex heterocyclic structures. Its inherent reactivity and multiple functionalization points allow for the construction of diverse molecular architectures, including fused and spiro-heterocycles. These complex structures are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and unique physical properties.
The synthesis of such complex molecules often involves multi-step reaction sequences where the piperazine-2,3-dione moiety acts as a key intermediate. For instance, condensation reactions involving the amino group and the dione (B5365651) functionality can lead to the formation of fused ring systems. The ability to introduce substituents at various positions of the piperazine (B1678402) ring further enhances the structural diversity of the resulting heterocyclic compounds.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Piperazine-Dione Derivatives
| Starting Material | Reaction Type | Resulting Heterocycle | Potential Application Area |
| Substituted Piperazine-2,5-dione | Condensation | (Z,Z)-(Benzylidene)piperazine-2,5-diones | Bioactive molecule synthesis |
| 1,2-Diamine derivatives | Cyclization with allenes | Carbon-substituted piperazines | Medicinal chemistry |
| Aminoazoles | Multi-component reactions | Fused azoloazines | Diversity-oriented synthesis |
Ligands in Metal-Organic Frameworks (MOFs) Research
In the field of materials science, derivatives of piperazine have been utilized as organic ligands for the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. The properties of MOFs, such as porosity, stability, and catalytic activity, can be tuned by modifying the organic linker.
Amine-functionalized ligands are particularly valuable in MOF synthesis due to their ability to enhance CO2 capture and to serve as catalytic sites. rsc.org While direct examples of this compound in MOF synthesis are not extensively documented, the broader class of amine-containing piperazine derivatives has been investigated for this purpose. The presence of both the piperazine ring and an amino group in this compound suggests its potential as a versatile ligand for creating functional MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Table 2: Potential of Piperazine-Dione Derivatives as Ligands in MOFs
| Ligand Feature | Potential Advantage in MOF | Target Application |
| Amine Functionality | Enhanced CO2 affinity, Catalytic sites | Carbon capture, Catalysis |
| Piperazine Ring | Structural rigidity and directionality | Gas storage, Separation |
| Dione Group | Potential for post-synthetic modification | Functional materials |
This table outlines the potential applications based on the functional groups of this compound, extrapolated from research on similar amine-functionalized MOFs.
Precursors for Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, have been applied to derivatives of piperazine-2,5-diones (also known as cyclodipeptides or CDPs). These molecules exhibit a propensity for self-assembly into well-ordered nanostructures, such as gels, nanotubes, and vesicles. nih.gov This self-assembly is driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.
The rigid and planar structure of the diketopiperazine ring, combined with the potential for functionalization at the amino group and other positions, makes this compound an intriguing candidate for designing novel self-assembling systems. By modifying the substituents, researchers can control the intermolecular interactions and thus the morphology and properties of the resulting supramolecular architectures. These materials have potential applications in drug delivery, tissue engineering, and nanoscience.
Development of Novel Chemical Probes and Sensors
Chemical probes are small molecules used to study and manipulate biological systems, while chemical sensors are designed to detect specific analytes. mskcc.orgpitt.edu The piperazine scaffold is a common feature in the design of fluorescent probes and sensors due to its ability to modulate the photophysical properties of a fluorophore upon binding to a target molecule or ion.
Piperazine-based fluorescent probes have been developed for detecting various species, including metal ions and reactive oxygen species. nih.gov The amino and dione functionalities of this compound offer handles for attaching fluorophores and recognition elements. For example, a probe could be designed where the binding of an analyte to a receptor linked to the piperazine ring induces a change in the fluorescence signal. While specific probes based on the this compound scaffold are not yet widely reported, the versatility of the piperazine core suggests its potential in the development of new tools for chemical biology and environmental monitoring.
Intermediate in the Synthesis of Non-Clinical Research Agents
In the realm of synthetic organic chemistry, this compound can serve as a crucial intermediate in the multi-step synthesis of various non-clinical research agents. researchgate.netresearchgate.net Its bifunctional nature, possessing both a reactive amino group and a diketopiperazine core, allows for sequential and selective modifications to build more complex molecular frameworks.
For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce new functionalities. The diketopiperazine ring itself can undergo various transformations, providing access to a wide range of derivatives. This versatility makes it a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs or for the development of new materials with specific properties. The ability to construct diverse molecular architectures from a common intermediate is a key strategy in modern chemical research.
Structure Activity Relationship Sar Studies of 1 Aminopiperazine 2,3 Dione Derivatives in Vitro Focus
Impact of Chemical Modifications on In Vitro Cellular Activities
The in vitro cellular activity of piperazine-containing compounds is significantly influenced by the nature and position of substituents on the core ring and its appended moieties. While direct studies on 1-aminopiperazine-2,3-dione are limited, extensive research on related piperazine (B1678402) and piperazinone scaffolds provides valuable insights into potential SAR trends.
Substitutions on aryl rings attached to the piperazine nitrogen are a common strategy to modulate activity. For instance, in a series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety, substitutions on the phenyl rings had a pronounced effect on their antiproliferative activity against MCF-7 breast cancer cells. nih.gov Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising antiproliferative effects, comparable to the anticancer drug cisplatin. nih.gov This suggests that the electronic properties and position of substituents on the aromatic ring play a crucial role in determining cytotoxic potency.
Similarly, in another study of piperazine-linked quinolinequinones, various analogs were screened against a panel of 60 cancer cell lines. nih.gov The results indicated that the nature of the substituent on the piperazine ring influenced the spectrum of activity across different cancer cell types, with some compounds showing potent inhibition of renal and breast cancer cell lines. nih.gov For example, QQ1 was identified as a hit compound against ACHN renal cancer cells, inhibiting cell proliferation and inducing cell cycle arrest. nih.gov
Furthermore, the introduction of different functional groups directly or indirectly to the piperazine core can dramatically alter the biological response. Studies on rhodanine-piperazine hybrids revealed that substitutions on the rhodanine (B49660) moiety influenced their anticancer activity against various breast cancer cell lines. mdpi.com Specifically, a 3,5-disubstituted rhodanine derivative showed a stronger inhibitory effect compared to its 5-substituted analog, highlighting the importance of the substitution pattern. mdpi.com
The table below summarizes the in vitro cytotoxic activity of selected piperazine derivatives against various cancer cell lines, illustrating the impact of chemical modifications.
| Compound Series | Modification | Cell Line | Activity (IC50/GI%) |
| 1,2,4-Triazine-piperazine amides | 3-Chlorophenyl substitution | MCF-7 | Promising antiproliferative activity |
| 1,2,4-Triazine-piperazine amides | 4-Chlorophenyl substitution | MCF-7 | Promising antiproliferative activity |
| Quinolinequinone-piperazines (QQ1) | Unspecified piperazine analog | ACHN (Renal) | IC50 = 1.55 µM |
| Quinolinequinone-piperazines (QQ1-4, QQ7) | Unspecified piperazine analogs | Renal cancer panel | GI% ≥ 72.20% |
| Rhodanine-piperazine hybrids | 3,5-disubstituted rhodanine | MDA-MB-231, MCF-7 | More active than 5-monosubstituted |
These findings collectively suggest that systematic modification of the substituents on and around the piperazine-2,3-dione scaffold is a viable strategy for optimizing in vitro cellular activity.
Stereochemical Contributions to Activity Profiles
Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral molecules, enantiomers can exhibit different pharmacological profiles, with one enantiomer often being more active or having a different mode of action than the other.
The separation and analysis of chiral pharmaceuticals are crucial for understanding their distinct biological effects. nih.gov Enantiomers of a chiral drug can have different pharmacokinetics and pharmacodynamics, and it is essential to evaluate each enantiomer's properties. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed for chiral separation, enabling the isolation and characterization of individual enantiomers. nih.gov
The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as proteins and nucleic acids. The binding site of a target protein is often stereospecific, leading to a more favorable interaction with one enantiomer over the other. This principle is a cornerstone of modern drug design and highlights the necessity of investigating the stereochemical contributions to the activity of any chiral compound, including derivatives of this compound.
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. enamine.netenamine.net This involves substituting a functional group or a molecular fragment with another that has similar steric and electronic properties.
For the this compound scaffold, the piperazine ring itself is a common target for bioisosteric replacement. Various cyclic diamines and other heterocyclic systems have been explored as piperazine bioisosteres. enamine.netenamine.net For instance, diazaspiroalkanes, bridged diamines, and fused ring systems have been investigated as replacements for the piperazine moiety in the development of ligands for various receptors. nih.gov In one study, replacing the piperazine moiety in a sigma-2 receptor ligand with a homopiperazine (B121016) analog resulted in a compound with high affinity. nih.gov Conversely, replacement with spirocyclic diamines led to a reduction in affinity for the target receptor. nih.gov
The 1,2,3-triazole ring is another well-established bioisostere, often used to replace amide bonds due to its ability to mimic the trans-amide bond configuration and its metabolic stability. nih.govcornell.edu The replacement of an amide with a 1,2,3-triazole in a series of dopamine (B1211576) D3 receptor ligands led to compounds with improved metabolic stability and potent binding affinity. nih.gov This suggests that the dione (B5365651) moiety within the piperazine-2,3-dione ring could potentially be replaced with a suitable bioisostere to modulate activity and pharmacokinetic properties.
The table below presents some potential bioisosteric replacements for the piperazine moiety and their observed effects in different compound series.
| Original Scaffold Fragment | Bioisosteric Replacement | Effect on Activity/Properties |
| Piperazine | Homopiperazine | Maintained or improved affinity for σ2R |
| Piperazine | Diazaspiroalkanes | Reduced affinity for σ2R |
| Piperazine | Bridged 2,5-diazabicyclo[2.2.1]heptane | Nanomolar affinity for σ2R |
| Amide Bond | 1,2,3-Triazole | Improved metabolic stability, potent binding |
The exploration of such bioisosteric replacements for the this compound scaffold could lead to the discovery of novel analogs with enhanced therapeutic potential.
Modulation of Target Selectivity and Affinity through Structural Variation
Structural modifications of a lead compound can significantly alter its binding affinity and selectivity for its biological target. By systematically varying the chemical structure, it is possible to fine-tune the interactions with the target protein, leading to improved potency and a more desirable pharmacological profile.
In the context of piperazine derivatives, numerous studies have demonstrated how structural variations can modulate target selectivity and affinity. For example, in a series of arylpiperazine derivatives, modifications to the aryl group and the linker connecting it to the piperazine ring were shown to influence their affinity and selectivity for serotonin (B10506) (5-HT) and dopamine receptors. ebi.ac.uk The introduction of different substituents on the phenyl ring of a phenylpiperazine moiety can lead to significant changes in receptor binding. mdpi.com
The length and flexibility of the linker chain between the piperazine core and other pharmacophoric elements are also critical determinants of activity. In the design of α1-adrenoceptor ligands, the length of the alkyl chain connecting a pyrrolo[3,2-d]pyrimidine-2,4-dione system to a phenylpiperazine residue was varied. nih.gov These modifications, along with substitutions on the phenylpiperazine moiety, resulted in compounds with substantial α1-adrenoceptor selectivity over other aminergic receptors. nih.gov
The following table provides examples of how structural variations in piperazine-containing compounds can affect target affinity and selectivity.
| Compound Series | Structural Variation | Target(s) | Effect on Affinity/Selectivity |
| N-Arylpiperazinehexanamides | Substitution on the N-aryl group | 5-HT7, 5-HT1A, D2 receptors | Altered affinity and selectivity |
| Pyrrolopyrimidine-dione-piperazines | Alkyl chain length and phenylpiperazine substitution | α1-adrenoceptors, 5-HT1A, D1, D2 receptors | Modulated α1-adrenoceptor selectivity |
| Arylpiperazines | General structural modifications | Aminergic GPCRs | Influenced binding to various receptors |
Future Research Directions and Emerging Trends in 1 Aminopiperazine 2,3 Dione Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry is a major driver of innovation in synthetic organic chemistry. For 1-Aminopiperazine-2,3-dione and its derivatives, future research will likely focus on developing synthetic routes that are not only high-yielding but also atom-economical. This involves designing reactions where the majority of the atoms from the starting materials are incorporated into the final product, minimizing waste.
Key areas of exploration will include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are inherently atom-economical. Research into novel MCRs to construct the this compound core could significantly streamline its synthesis.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for reducing the number of synthetic steps and avoiding the use of pre-functionalized starting materials. The development of catalysts that can selectively activate C-H bonds on the piperazine (B1678402) ring would open up new avenues for creating diverse libraries of this compound analogs.
Flow Chemistry: Continuous-flow processing offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for higher yields and purity. nih.gov Future work could involve the development of a continuous-flow synthesis of this compound, which would be particularly beneficial for large-scale production.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Feature | Traditional Linear Synthesis | Future Atom-Economical Approach |
|---|---|---|
| Number of Steps | Multiple steps with intermediate isolation | Single-step multicomponent reaction |
| Atom Economy | Lower, due to the formation of stoichiometric byproducts | High, with minimal waste generation |
| Use of Protecting Groups | Often required, adding to the step count and waste | Avoided through selective reaction design |
| Solvent and Energy Use | Potentially high | Reduced through optimized conditions, possibly in flow reactors |
| Overall Efficiency | Moderate | High |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives with desired properties.
Future applications of AI and ML in this area include:
De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new molecules with specific predicted activities or properties. nih.gov This could be used to generate novel this compound analogs with enhanced biological activity or improved material characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structure of a compound with its biological activity. nih.gov These QSAR models can then be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and testing.
Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes to target molecules. nih.gov These tools can analyze the structure of a desired this compound derivative and propose a step-by-step synthetic plan, potentially identifying novel and more efficient routes.
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Application | Potential Impact |
|---|---|---|
| Deep Learning | Prediction of physicochemical and biological properties. nih.govnih.gov | Rapid identification of lead compounds with desirable characteristics. |
| Generative Models | De novo design of novel this compound derivatives. nih.gov | Exploration of new chemical space and discovery of innovative structures. |
| Natural Language Processing | Extraction of chemical information from scientific literature and patents. | Accelerated knowledge gathering and identification of research gaps. |
| Reinforcement Learning | Optimization of synthetic reaction conditions. | Improved reaction yields and reduced development time. |
Exploration of Novel Catalytic Transformations
Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic methods will be crucial for advancing the chemistry of this compound. Future research in this area will likely focus on catalysts that offer high selectivity, efficiency, and sustainability.
Promising avenues for investigation include:
Photoredox Catalysis: This rapidly growing field uses visible light to drive chemical reactions, often under mild conditions. Photoredox catalysis could enable new types of transformations on the this compound scaffold that are not possible with traditional thermal methods.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under environmentally benign conditions. The use of enzymes to synthesize or modify this compound could offer a green and sustainable alternative to traditional chemical methods.
Dual Catalysis: Combining two different types of catalysts in a single reaction can enable novel transformations that are not possible with either catalyst alone. Research into dual catalytic systems for the functionalization of this compound could lead to the discovery of new and powerful synthetic methods.
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic and imaging techniques that allow for the real-time monitoring of chemical reactions are becoming increasingly important tools for chemical research. mpg.deshimadzu.co.uk
Future research will likely involve the application of these techniques to the synthesis of this compound:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the molecules present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics. mpg.de
Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that can provide information about the vibrational modes of molecules. It is particularly well-suited for monitoring reactions in flow chemistry systems. nih.gov
Mass Spectrometry: Techniques such as Probe Electrospray Ionization (PESI) combined with mass spectrometry can provide real-time information about the molecular weight of components in a reaction mixture, enabling the tracking of reactants, intermediates, and products. shimadzu.co.uk
Table 3: Comparison of Real-time Reaction Monitoring Techniques
| Technique | Information Provided | Advantages |
|---|---|---|
| In-situ NMR Spectroscopy | Detailed structural information, quantification of species, kinetic data. mpg.deresearchgate.net | High resolution and specificity. |
| Raman Spectroscopy | Vibrational information, sensitive to changes in chemical bonds. nih.gov | Non-destructive, suitable for in-line monitoring in flow systems. nih.gov |
| Mass Spectrometry (e.g., PESI-MS) | Molecular weight information, identification of products and byproducts. shimadzu.co.uk | High sensitivity and rapid analysis. shimadzu.co.uk |
Expansion into New Areas of Materials Science and Chemical Biology (Non-Clinical)
While much of the interest in piperazine-containing compounds has been in the context of medicinal chemistry, the unique structural features of this compound suggest that it could also have applications in materials science and as a tool for chemical biology research.
Potential future directions include:
Supramolecular Chemistry: The amide and amine functionalities of this compound make it an excellent candidate for forming well-defined hydrogen-bonded networks. This could be exploited to create novel supramolecular polymers, gels, and other functional materials.
Organic Electronics: Heterocyclic compounds play a crucial role in the development of organic electronic materials. The electron-rich nature of the this compound core could be harnessed in the design of new organic semiconductors or light-emitting materials.
Chemical Probes: Derivatives of this compound could be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes. These probes could be used to visualize specific enzymes or other biomolecules in living cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Aminopiperazine-2,3-dione, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor diamines or condensation reactions. For example, analogous compounds like N-ethylpiperazine-2,3-dione are synthesized via nucleophilic substitution or hydrolysis of protected intermediates . To optimize yield:
- Vary reaction temperature (e.g., 60–100°C) to balance reaction rate and byproduct formation.
- Use catalysts like triethylamine for deprotonation or metal catalysts for regioselectivity.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Assign peaks for NH (~5–6 ppm) and carbonyl groups (~165–175 ppm) in H and C NMR, respectively. Compare with similar diones like 2,3-dichlorophenylpiperazine derivatives .
- HPLC : Use a C18 column with UV detection at 210–230 nm (amide bond absorption). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 143 (CHNO).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : For exposure, flush eyes with water for 15 minutes; wash skin with soap and water. Avoid ingestion—seek medical attention if contaminated .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refinement resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Index and integrate reflections using SHELXS .
- Refinement : Apply SHELXL’s restraints for bond lengths/angles. For disordered NH groups, use PART and DFIX commands. Validate with R < 5% and GooF ≈ 1.0 .
- Case Study : Similar piperazine-diones (e.g., benzyl derivatives) show planar diketopiperazine rings; compare torsion angles to confirm conformational stability .
Q. What strategies address contradictory data between spectroscopic results and computational models for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated IR spectra (B3LYP/6-31G*) with experimental data. Adjust solvent effects (PCM model) for NMR shifts .
- Dynamic Effects : Use molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in NOESY correlations .
- Error Analysis : Quantify signal-to-noise ratios in spectroscopic data and check basis sets in computational models for convergence .
Q. How to develop a validated HPLC method for quantifying trace impurities of this compound in active pharmaceutical ingredients (APIs)?
- Methodological Answer :
- Column Selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) for high resolution.
- Gradient Elution : 10–90% acetonitrile in 0.1% phosphoric acid over 20 minutes. Detect at 254 nm .
- Validation : Assess linearity (R > 0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) per ICH guidelines. Spike recovery studies (95–105%) ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
